molecular formula C25H32N2O B14728988 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one CAS No. 6281-88-5

1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one

Cat. No.: B14728988
CAS No.: 6281-88-5
M. Wt: 376.5 g/mol
InChI Key: RXULWOBKUQJHRE-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves multiple steps, typically starting with the formation of the piperidine ring. One common method involves the reaction of 1,3-diphenylpropan-1-one with piperidine under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in its binding affinity to various receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one can be compared with other piperidine derivatives, such as:

Properties

CAS No.

6281-88-5

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

1,3-diphenyl-2,3-di(piperidin-1-yl)propan-1-one

InChI

InChI=1S/C25H32N2O/c28-25(22-15-7-2-8-16-22)24(27-19-11-4-12-20-27)23(21-13-5-1-6-14-21)26-17-9-3-10-18-26/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2

InChI Key

RXULWOBKUQJHRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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